An In-depth Technical Guide to the Chemical Structure and Properties of N-methyl-3-fluorobenzylamine Hydrochloride
An In-depth Technical Guide to the Chemical Structure and Properties of N-methyl-3-fluorobenzylamine Hydrochloride
A Comprehensive Resource for Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Abstract: This technical guide provides a detailed examination of N-methyl-3-fluorobenzylamine hydrochloride, a fluorinated benzylamine derivative of increasing interest in medicinal chemistry and synthetic applications. The strategic incorporation of a fluorine atom and an N-methyl group significantly influences the compound's physicochemical properties, reactivity, and potential as a building block in the development of novel therapeutics. This document offers an in-depth analysis of its chemical structure, key properties, synthesis, and analytical characterization, providing researchers and drug development professionals with a comprehensive resource to support their work with this compound.
Introduction: The Significance of Fluorinated Benzylamines in Modern Drug Discovery
The introduction of fluorine into organic molecules has become a cornerstone of modern medicinal chemistry, offering a powerful tool to fine-tune the pharmacokinetic and pharmacodynamic properties of drug candidates. Fluorine's unique characteristics, including its high electronegativity, small size, and the strength of the carbon-fluorine bond, can profoundly impact a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets.
N-methyl-3-fluorobenzylamine hydrochloride belongs to the class of fluorinated benzylamines, which are versatile intermediates in the synthesis of a wide range of biologically active compounds. The presence of the 3-fluoro substituent on the aromatic ring can alter the electronic properties of the molecule and block potential sites of metabolic oxidation. The N-methyl group can influence the amine's basicity and its interactions with biological receptors. As a hydrochloride salt, the compound offers enhanced stability and improved handling characteristics compared to its free base form. This guide will delve into the critical technical details of this compound, providing a foundation for its effective use in research and development.
Chemical and Physical Properties
A thorough understanding of the chemical and physical properties of N-methyl-3-fluorobenzylamine and its hydrochloride salt is essential for its successful application in synthesis and analysis. The properties of the free base and the hydrochloride salt are distinct, with the salt form generally being a more stable, crystalline solid.
Chemical Structure and Identification
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Chemical Name: N-methyl-1-(3-fluorophenyl)methanamine hydrochloride
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Synonyms: N-methyl-3-fluorobenzylamine HCl
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Molecular Formula: C₈H₁₁ClFN
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Molecular Weight: 175.63 g/mol
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CAS Number: 90389-40-5 (Hydrochloride)[1], 90389-84-7 (Free Base)[1]
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Chemical Structure:
Physicochemical Properties
The following table summarizes the key physicochemical properties of N-methyl-3-fluorobenzylamine and its hydrochloride salt. Data for the hydrochloride salt is limited in publicly available literature; therefore, some properties are based on the free base and general characteristics of amine hydrochlorides.
| Property | N-methyl-3-fluorobenzylamine (Free Base) | N-methyl-3-fluorobenzylamine hydrochloride | Source(s) |
| Appearance | Colorless to tan liquid | White to off-white crystalline solid (predicted) | [1] |
| Boiling Point | 183-184 °C (lit.) | Not applicable (decomposes) | [1] |
| Melting Point | Not applicable | Data not available in searched literature | |
| Density | 1.015 g/mL at 25 °C (lit.) | Data not available in searched literature | [1] |
| Solubility | Insoluble in water, soluble in organic solvents | Soluble in water and polar protic solvents (e.g., methanol, ethanol) | [2] |
| pKa | 9.39 ± 0.10 (Predicted) | Not applicable | [1] |
Synthesis and Purification
The synthesis of N-methyl-3-fluorobenzylamine hydrochloride is typically achieved in a two-step process: the synthesis of the free base followed by its conversion to the hydrochloride salt.
Synthesis of N-methyl-3-fluorobenzylamine (Free Base)
A common and efficient method for the synthesis of the free base is through the reductive amination of 3-fluorobenzaldehyde with methylamine.
Reaction Scheme:
Step-by-Step Protocol:
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Imine Formation: To a stirred solution of 3-fluorobenzaldehyde (1.0 eq) in methanol, slowly add an aqueous solution of methylamine (40%, 1.1 eq) at room temperature. Stir the mixture for 6 hours to facilitate the formation of the corresponding imine.[1]
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Reduction: Cool the reaction mixture to 0 °C in an ice bath. Add sodium borohydride (1.0 eq) portion-wise, ensuring the temperature remains low.[1]
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Reaction Completion and Work-up: Remove the cooling bath and allow the reaction to warm to room temperature, stirring for an additional 16.5 hours.[1] Quench the reaction by adding deionized water.
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Extraction and Isolation: Acidify the mixture with 2N hydrochloric acid and extract with dichloromethane to remove any unreacted aldehyde. Basify the aqueous layer with 6N sodium hydroxide and extract the product into dichloromethane. Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield N-methyl-3-fluorobenzylamine as an oil.[1]
Causality Behind Experimental Choices:
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Methanol as Solvent: Methanol is a good solvent for both the aldehyde and the resulting imine, and it is compatible with the reducing agent, sodium borohydride.
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Sodium Borohydride as Reducing Agent: Sodium borohydride is a mild and selective reducing agent that efficiently reduces the imine to the amine without affecting the aromatic ring.
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Acid-Base Extraction: This work-up procedure effectively purifies the amine by separating it from non-basic impurities.
Preparation of N-methyl-3-fluorobenzylamine Hydrochloride
The hydrochloride salt is prepared by treating the free base with hydrochloric acid. This process should be carried out in a well-ventilated fume hood.
Reaction Scheme:
Step-by-Step Protocol:
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Dissolution: Dissolve the purified N-methyl-3-fluorobenzylamine free base in a suitable anhydrous solvent, such as diethyl ether or ethyl acetate.
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Acidification: While stirring, bubble dry hydrogen chloride gas through the solution or add a solution of HCl in an appropriate solvent (e.g., 4M HCl in ethyl acetate) dropwise until precipitation is complete.
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Isolation and Purification: Collect the resulting solid precipitate by vacuum filtration. Wash the solid with cold anhydrous solvent to remove any excess acid or impurities.
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Drying: Dry the purified N-methyl-3-fluorobenzylamine hydrochloride under vacuum to obtain a stable, crystalline solid.
Self-Validating System:
The successful formation of the hydrochloride salt can be confirmed by a significant change in physical state from a liquid to a solid, and its insolubility in non-polar organic solvents in which the free base is soluble. Further confirmation is achieved through the analytical techniques described in Section 5.
Spectroscopic and Analytical Characterization
Thorough spectroscopic and analytical characterization is crucial for confirming the identity and purity of N-methyl-3-fluorobenzylamine hydrochloride. While specific experimental data for the target compound is not widely available, the following sections describe the expected spectral characteristics based on its structure and data from its precursor, 3-fluorobenzylamine.
Nuclear Magnetic Resonance (NMR) Spectroscopy
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¹H NMR: The proton NMR spectrum of the free base is expected to show characteristic signals for the aromatic protons (in the range of 6.9-7.4 ppm), a singlet for the benzylic protons (~3.7 ppm), a singlet for the N-methyl protons (~2.4 ppm), and a broad singlet for the amine proton.[1] Upon protonation to form the hydrochloride salt, the chemical shifts of the protons adjacent to the nitrogen (benzylic and N-methyl) are expected to shift downfield due to the electron-withdrawing effect of the positively charged ammonium group. The amine proton signal will also shift and may become more defined.
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¹³C NMR: The carbon NMR spectrum will show distinct signals for the aromatic carbons, with the carbon attached to the fluorine exhibiting a large one-bond C-F coupling constant. Signals for the benzylic carbon and the N-methyl carbon will also be present. Similar to ¹H NMR, the signals for the carbons closest to the nitrogen will shift downfield upon salt formation.
Infrared (IR) Spectroscopy
The IR spectrum provides information about the functional groups present in the molecule. Key expected absorptions include:
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N-H Stretch: A broad absorption band in the region of 2700-3000 cm⁻¹ is characteristic of the ammonium salt.
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C-H Stretches: Aromatic and aliphatic C-H stretching vibrations will appear around 3000-3100 cm⁻¹ and 2800-3000 cm⁻¹, respectively.
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C=C Stretch: Aromatic ring stretching vibrations will be observed in the 1450-1600 cm⁻¹ region.
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C-F Stretch: A strong absorption band in the 1000-1300 cm⁻¹ region is indicative of the carbon-fluorine bond.
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound. For N-methyl-3-fluorobenzylamine, the molecular ion peak (M⁺) would be observed at m/z 139.1. A common fragmentation pattern for benzylamines is the cleavage of the benzylic C-N bond, which would result in a prominent fragment ion.
Analytical Workflow for Quality Control
A robust analytical workflow is essential to ensure the purity and identity of N-methyl-3-fluorobenzylamine hydrochloride.
Diagram of Analytical Workflow:
Figure 1: Analytical Workflow for Quality Control.
Detailed Protocol for HPLC Analysis:
A reverse-phase HPLC method can be developed for the purity assessment of N-methyl-3-fluorobenzylamine hydrochloride.
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Instrumentation: HPLC system with a UV detector and a C18 column.
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Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., 0.1% trifluoroacetic acid in water) and an organic solvent (e.g., acetonitrile).
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Sample Preparation: Dissolve a known amount of the hydrochloride salt in the aqueous mobile phase to a concentration of approximately 1 mg/mL.
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Analysis: Inject the sample and monitor the elution profile at a suitable wavelength (e.g., 254 nm). The purity is determined by the relative area of the main peak.
Chemical Reactivity, Stability, and Handling
Reactivity
The reactivity of N-methyl-3-fluorobenzylamine is primarily dictated by the secondary amine functionality. The lone pair of electrons on the nitrogen atom makes it nucleophilic and basic. It will react with electrophiles such as alkyl halides and acyl chlorides. The aromatic ring can undergo electrophilic substitution, with the fluorine atom acting as a deactivating but ortho-, para-directing group.
Stability
N-methyl-3-fluorobenzylamine hydrochloride is significantly more stable than its free base. The protonation of the amine nitrogen to form the ammonium salt prevents oxidation of the lone pair of electrons.[3] The free base is susceptible to air oxidation over time, which can lead to discoloration and the formation of impurities. The hydrochloride salt is typically a stable, non-hygroscopic solid that can be stored for extended periods under appropriate conditions.
Storage Recommendations:
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Store in a tightly sealed container in a cool, dry, and well-ventilated area.
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Protect from light and moisture.
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Keep away from strong oxidizing agents and strong bases.
Safety and Handling
N-methyl-3-fluorobenzylamine and its hydrochloride salt should be handled with appropriate safety precautions.
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Personal Protective Equipment (PPE): Wear safety glasses, chemical-resistant gloves, and a lab coat.
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Handling: Handle in a well-ventilated area or a chemical fume hood. Avoid inhalation of dust or vapors. Avoid contact with skin and eyes.
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First Aid: In case of contact, immediately flush the affected area with plenty of water. Seek medical attention if irritation persists.
Applications in Research and Development
N-methyl-3-fluorobenzylamine hydrochloride is a valuable building block in organic synthesis, particularly for the preparation of pharmaceutical compounds. Its structural features make it a useful precursor for introducing the N-methyl-3-fluorobenzyl moiety into larger molecules.
Diagram of Synthetic Utility:
Figure 2: Synthetic Utility of the Compound.
While specific examples of the use of N-methyl-3-fluorobenzylamine hydrochloride are not abundant in the literature, its unmethylated precursor, 3-fluorobenzylamine, has been utilized in the synthesis of potent HIV protease inhibitors. This suggests that the N-methylated analog could be employed in similar synthetic strategies to modulate the properties of the final compounds. The N-methyl group can provide steric bulk and alter the hydrogen bonding capacity of the molecule, which can be beneficial for optimizing drug-receptor interactions.
Conclusion
N-methyl-3-fluorobenzylamine hydrochloride is a valuable chemical entity with significant potential in medicinal chemistry and organic synthesis. Its fluorinated aromatic ring and N-methylated amino group provide a unique combination of properties that can be exploited in the design of novel molecules with improved biological activity and pharmacokinetic profiles. The enhanced stability of the hydrochloride salt makes it a practical and convenient starting material for a variety of chemical transformations. This technical guide has provided a comprehensive overview of its chemical structure, properties, synthesis, and characterization, offering a solid foundation for its use in research and development endeavors.
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